molecular formula C25H23N3O4S2 B2728504 (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-51-6

(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2728504
CAS RN: 441291-51-6
M. Wt: 493.6
InChI Key: SZIOAFWFJLPEST-OCEACIFDSA-N
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Description

(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have extensively explored the synthesis and characterization of quinoline and benzothiazole derivatives due to their potential biological activities. For instance, the synthesis of quinazoline derivatives has been investigated for their potential as diuretic, antihypertensive, and anti-diabetic agents. These studies involve complex synthetic routes to introduce various substituents into the quinoline or benzothiazole core to evaluate their pharmacological properties (Rahman et al., 2014). Similarly, the development of bioactive molecules incorporating fluoro-substituted benzothiazoles and sulphonamido quinazolinyl imidazole frameworks has been reported, highlighting their antimicrobial, anti-inflammatory, and anticonvulsant activities (Patel et al., 2009).

Biological and Pharmacological Screening

The compound and its related structures have been the focus of pharmacological screening for various activities. Novel heterocyclic compounds derived from the quinoline and benzothiazole motifs have been synthesized and evaluated for their cytotoxicity against cancer cell lines, showing promising anticancer properties (Aleqsanyan et al., 2021). Another study highlighted the synthesis of aza-aromatic hydroxylamine-O-sulfonates and their application in nucleophilic addition–electrophilic cyclization, revealing potential cytostatic activity against human tumor cell lines (Sączewski et al., 2011).

Anticancer and Anti-inflammatory Agents

Research into the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone has demonstrated significant anti-inflammatory and analgesic activities. These compounds have been identified as cyclooxygenase inhibitors, offering a new avenue for the development of therapeutic agents (Abu‐Hashem et al., 2020).

Discovery of Novel PI3K Inhibitors

The design and synthesis of novel PI3K inhibitors based on the sulfonamino-benzamide scaffold have been investigated, demonstrating significant antiproliferative activities in vitro against several human cancer cell lines. These findings underscore the therapeutic potential of such compounds in cancer treatment (Shao et al., 2014).

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-27-23-21(32-2)10-5-11-22(23)33-25(27)26-24(29)18-12-14-19(15-13-18)34(30,31)28-16-6-8-17-7-3-4-9-20(17)28/h3-5,7,9-15H,6,8,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIOAFWFJLPEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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